2-Oxocyclopentanecarboxamide
Overview
Description
2-Oxocyclopentanecarboxamide is a chemical compound with the molecular formula C6H9NO2 . It has a molecular weight of 127.14 .
Molecular Structure Analysis
The InChI code for 2-Oxocyclopentanecarboxamide is1S/C6H9NO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2,(H2,7,9)
. This indicates the presence of 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.
Scientific Research Applications
Enantioselective Bioreduction
Quirós, Rebolledo, and Gotor (1999) explored the enantioselective bioreduction of 2-oxocyclopentanecarboxamides using the fungus Mortierella isabellina. This process produced enantiopure 2-hydroxycyclopentanecarboxamides and is significant for synthesizing optically active hydroxyamides, which are essential for preparing 2-aminomethyl- and 2-aminocyclopentanols (Quirós, Rebolledo, & Gotor, 1999).
Combustion Characteristics in Rocket Propellants
Trache et al. (2015) investigated the role of amide-based compounds, including 2-oxocyclopentanecarboxamides, in affecting the combustion characteristics of composite solid rocket propellants. This research provided insights into the action of these compounds on various combustion processes and thermal behaviors, contributing to the development of more efficient propellants (Trache et al., 2015).
Drug Delivery Systems
Sedláček and Hoogenboom (2020) discussed the use of polymers derived from 2-oxocyclopentanecarboxamides in drug delivery systems. They compared these polymers with other carriers like poly(ethylene glycol) and poly(N-hydroxypropylmethacrylamide), highlighting the emerging potential of these compounds in the context of polymer therapeutics research (Sedláček & Hoogenboom, 2020).
Synthesis of Functionalized Cyclohexenones
Mousavi, Maghsoodlou, and Habibi‐Khorassani (2014) described the synthesis of 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides. They employed a one-pot diastereoselective method using 2-hydroxyethylammonium acetate, demonstrating an efficient and environmentally friendly approach. This synthesis is significant for creating highly functionalized cyclohexenones, useful in various chemical applications (Mousavi, Maghsoodlou, & Habibi‐Khorassani, 2014).
Neurological and Pharmacological Studies
The compound has been studied in various neurological and pharmacological contexts, such as its effects on neuronal voltage-gated sodium channels, as in the case of the anticancer agent oxaliplatin, which includes a derivative of 2-oxocyclopentanecarboxamide (Grolleau et al., 2001).
properties
IUPAC Name |
2-oxocyclopentane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPCFCWEIKTKOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515955 | |
Record name | 2-Oxocyclopentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxocyclopentanecarboxamide | |
CAS RN |
62221-86-7 | |
Record name | 2-Oxocyclopentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxocyclopentane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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